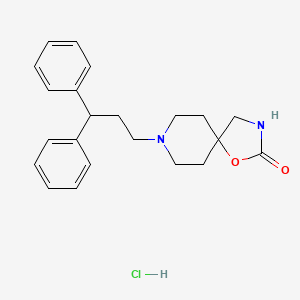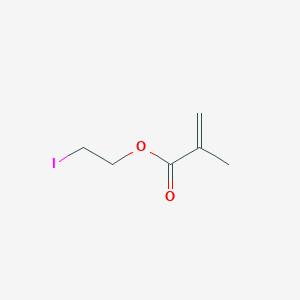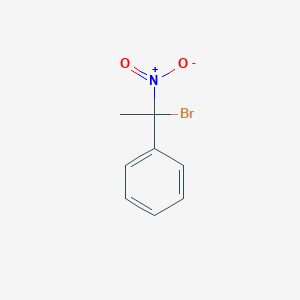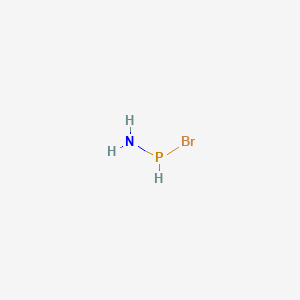
Phosphonamidous bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonamidous bromide is a chemical compound that contains phosphorus, nitrogen, and bromine atoms. It is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
The synthesis of phosphonamidous bromide can be achieved through several methods. One common approach involves the reaction of a phosphonodiamide with bromine or a brominating agent under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane or chloroform to facilitate the reaction. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial production methods for this compound often involve large-scale reactions using similar principles but with optimized conditions for higher yields and efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Phosphonamidous bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonamidous oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into phosphonamidous hydrides, which have different reactivity and applications.
Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups. These reactions often require specific reagents and conditions, such as the use of strong bases or nucleophiles.
Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include a range of organophosphorus compounds with diverse functional groups.
Applications De Recherche Scientifique
Phosphonamidous bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules. This makes it valuable for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions between phosphorus-containing compounds and biological molecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to modify the activity of enzymes and other proteins.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals that require phosphorus-containing components.
Mécanisme D'action
The mechanism by which phosphonamidous bromide exerts its effects involves the interaction of its phosphorus and bromine atoms with various molecular targets. In chemical reactions, the bromine atom can act as a leaving group, allowing the phosphorus atom to form new bonds with other atoms or molecules. This reactivity is exploited in organic synthesis to create a wide range of phosphorus-containing compounds.
In biological systems, this compound can interact with enzymes and other proteins, potentially modifying their activity. The specific molecular targets and pathways involved depend on the structure of the compound and the context in which it is used.
Comparaison Avec Des Composés Similaires
Phosphonamidous bromide is similar to other organophosphorus compounds such as phosphonamidous chloride and phosphonamidous iodide. These compounds share a common phosphorus-nitrogen backbone but differ in the halogen atom attached to the phosphorus. The unique properties of this compound, such as its reactivity and stability, make it distinct from its analogs.
Similar compounds include:
Phosphonamidous chloride: Contains a chlorine atom instead of bromine.
Phosphonamidous iodide: Contains an iodine atom instead of bromine.
Phosphonamidous fluoride: Contains a fluorine atom instead of bromine.
Each of these compounds has unique reactivity and applications, making them valuable for different types of research and industrial processes.
Propriétés
Numéro CAS |
25757-11-3 |
|---|---|
Formule moléculaire |
BrH3NP |
Poids moléculaire |
127.91 g/mol |
InChI |
InChI=1S/BrH3NP/c1-3-2/h3H,2H2 |
Clé InChI |
NAVQPJASKFVUQJ-UHFFFAOYSA-N |
SMILES canonique |
NPBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


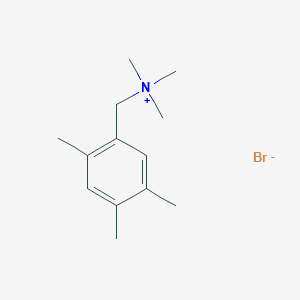
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)

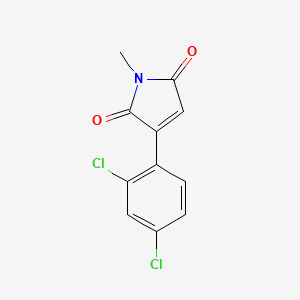
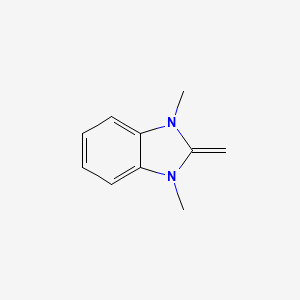
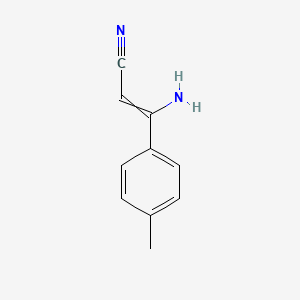
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
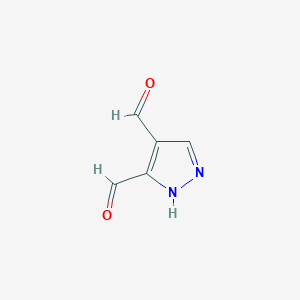
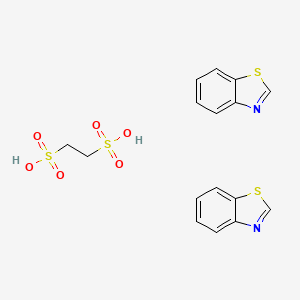
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
